Ethyl 3-bromo-4-chloro-5-methoxybenzoate
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Overview
Description
Ethyl 3-bromo-4-chloro-5-methoxybenzoate is an organic compound with the molecular formula C10H10BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-chloro-5-methoxybenzoate typically involves the esterification of 3-bromo-4-chloro-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-chloro-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 3-bromo-4-chloro-5-methoxybenzoic acid.
Reduction: Formation of 3-bromo-4-chloro-5-methoxybenzyl alcohol.
Hydrolysis: Formation of 3-bromo-4-chloro-5-methoxybenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-bromo-4-chloro-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Ethyl 3-bromo-4-chloro-5-methoxybenzoate can be compared with other similar compounds, such as:
- Ethyl 3-bromo-4-methoxybenzoate
- Ethyl 4-chloro-5-methoxybenzoate
- Ethyl 3-chloro-4-methoxybenzoate
Uniqueness
The unique combination of bromine, chlorine, and methoxy groups in this compound imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 3-bromo-4-chloro-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCFWIHYXFNMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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